

# Tofogliflozin Hydrate and Its Impact on Body Weight: A Cross-Study Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and professionals in drug development, understanding the nuanced effects of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors on metabolic parameters is crucial. This guide provides a comprehensive cross-study comparison of **Tofogliflozin hydrate**'s impact on body weight, juxtaposed with other prominent SGLT2 inhibitors.

# Mechanism of Action: SGLT2 Inhibition and Weight Loss

SGLT2 inhibitors, including Tofogliflozin, exert their primary effect by blocking the reabsorption of glucose in the proximal tubules of the kidneys. This leads to increased urinary glucose excretion, resulting in a net caloric loss and subsequent reduction in body weight. This mechanism primarily targets fat mass, offering a therapeutic advantage in the management of type 2 diabetes, often co-morbid with obesity.



Click to download full resolution via product page



Mechanism of SGLT2 inhibition leading to weight loss.

## **Comparative Efficacy on Body Weight Reduction**

The following tables summarize the quantitative data from various clinical trials, comparing the effects of Tofogliflozin and other SGLT2 inhibitors on total body weight and body composition.

**Tofogliflozin Hydrate: Impact on Body Weight and** 

**Composition** 

| Study                              | Dosage           | Duration  | Mean<br>Change<br>in Body<br>Weight<br>(kg)  | Change<br>in Body<br>Fat Mass<br>(kg) | Change<br>in Lean<br>Body<br>Mass (kg) | Change<br>in<br>Visceral<br>Fat Area<br>(cm²) |
|------------------------------------|------------------|-----------|----------------------------------------------|---------------------------------------|----------------------------------------|-----------------------------------------------|
| Phase II<br>Study                  | 20 mg/day        | 12 weeks  | -2.51                                        | -                                     | -                                      | -                                             |
| Phase II<br>Study                  | 40 mg/day        | 12 weeks  | -2.98                                        | -                                     | -                                      | -                                             |
| Retrospecti<br>ve Study            | 20 mg/day        | 12 weeks  | -3.3                                         | -1.9                                  | -0.8                                   | -7.2                                          |
| UTOPIA<br>Trial (Sub-<br>analysis) | Not<br>specified | 104 weeks | - (62% of patients achieved ≥3% weight loss) | -                                     | -                                      | -                                             |
| J-STEP/LT                          | Not<br>specified | 156 weeks | -2.00 to -3.80 (depending on baseline BMI)   | -                                     | -                                      | -                                             |



**Cross-Study Comparison of SGLT2 Inhibitors on Body** 

Weight

| weight                     | Weight                       |               |                       |                                                               |  |  |  |  |
|----------------------------|------------------------------|---------------|-----------------------|---------------------------------------------------------------|--|--|--|--|
| SGLT2<br>Inhibitor         | Study                        | Dosage(s)     | Duration              | Placebo-<br>Adjusted Mean<br>Change in<br>Body Weight<br>(kg) |  |  |  |  |
| Tofogliflozin              | Phase II/III                 | 10, 20, 40 mg | 24 weeks              | -1.87, -2.50,<br>-2.61                                        |  |  |  |  |
| Canagliflozin              | CANVAS<br>Program            | 100, 300 mg   | 104 weeks             | -1.60                                                         |  |  |  |  |
| Phase III                  | 100, 300 mg                  | 26 weeks      | -2.5, -3.4            |                                                               |  |  |  |  |
| Dapagliflozin              | DECLARE-TIMI<br>58           | 10 mg         | 4.2 years<br>(median) | ~ -2.0% (relative difference)                                 |  |  |  |  |
| Clinical Trial             | 10 mg                        | 24 weeks      | -2.08                 |                                                               |  |  |  |  |
| Empagliflozin              | EMPA-REG<br>OUTCOME          | 10, 25 mg     | 3.1 years<br>(median) | ~ -2.0                                                        |  |  |  |  |
| Phase III                  | 10, 25 mg                    | 24 weeks      | -1.9                  |                                                               |  |  |  |  |
| Ipragliflozin              | Clinical Trial               | 50 mg         | 24 weeks              | -2.78 (vs. control)                                           |  |  |  |  |
| Luseogliflozin             | Phase III Pooled<br>Analysis | 2.5 mg        | 52 weeks              | -2.68                                                         |  |  |  |  |
| Ertugliflozin              | VERTIS CV                    | 5, 15 mg      | 3.5 years<br>(median) | -2.4, -2.8                                                    |  |  |  |  |
| Sotagliflozin<br>(SGLT1/2) | SCORED                       | 400 mg        | 16 months<br>(median) | -                                                             |  |  |  |  |

# **Experimental Protocols: A Methodological Overview**

## Validation & Comparative





The cited studies employed robust methodologies to assess the impact of SGLT2 inhibitors on body weight and composition.

- Study Design: The majority of the foundational studies were randomized, double-blind, placebo-controlled trials, considered the gold standard for evaluating therapeutic efficacy.[1]
   [2][3][4] The UTOPIA study was a randomized prospective trial, and the J-STEP/LT was a long-term post-marketing surveillance study.[5] Several meta-analyses compiling data from multiple randomized controlled trials were also referenced.[6]
- Participant Population: Participants in these trials were typically adults with type 2 diabetes mellitus with inadequate glycemic control.[1][2][3][4] Some studies, such as the DECLARE-TIMI 58 and EMPA-REG OUTCOME trials, focused on patients with established cardiovascular disease or multiple cardiovascular risk factors.[4][7][8][9] The SCORED trial specifically enrolled patients with type 2 diabetes and chronic kidney disease.[10][11][12]
- Intervention and Dosage: Patients were randomized to receive a specific SGLT2 inhibitor at varying doses (as detailed in the tables above) or a placebo, in addition to their standard of care for diabetes.
- Assessment of Body Weight and Composition:
  - Body Weight: Measured at baseline and at regular intervals throughout the study period using calibrated scales.
  - Body Composition: More detailed analyses of body composition were conducted in several studies using techniques such as:
    - Dual-energy X-ray absorptiometry (DXA): This method was used to quantify fat mass,
       lean body mass, and bone mineral content.[13][14]
    - Bioelectrical Impedance Analysis (BIA): This technique was employed to estimate body fat percentage and fat-free mass.[14][15]
    - Computed Tomography (CT) or Magnetic Resonance Imaging (MRI): These imaging modalities were used in some studies to specifically measure visceral and subcutaneous adipose tissue volumes.



The workflow for a typical clinical trial evaluating the effect of an SGLT2 inhibitor on body weight is illustrated below.



Click to download full resolution via product page



Typical workflow of a clinical trial assessing body weight changes.

## **Concluding Remarks**

The available evidence consistently demonstrates that **Tofogliflozin hydrate**, in line with other SGLT2 inhibitors, induces a significant reduction in body weight in patients with type 2 diabetes. This weight loss is primarily attributed to a reduction in fat mass, including visceral adipose tissue. The magnitude of weight loss appears to be comparable across the class of SGLT2 inhibitors, although direct head-to-head comparative trials are limited. For researchers and drug development professionals, these findings underscore the potential of Tofogliflozin as a therapeutic agent that addresses both glycemic control and weight management, key challenges in the treatment of type 2 diabetes. The detailed methodologies provided in the cited clinical trials offer a robust framework for designing future studies to further elucidate the metabolic effects of this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. uaclinical.com [uaclinical.com]
- 2. researchgate.net [researchgate.net]
- 3. Rationale, design, and baseline characteristics of the Canagliflozin Cardiovascular Assessment Study (CANVAS)--a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients -American College of Cardiology [acc.org]
- 5. Effect of tofogliflozin on obesity-related health problems in patients with type 2 diabetes and overweight or obesity—a post-hoc sub-analysis of the UTOPIA study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of SGLT-2 inhibitors on body composition in patients with type 2 diabetes mellitus: A meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]

## Validation & Comparative





- 7. Obesity and effects of dapagliflozin on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus in the DECLARE-TIMI 58 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of empagliflozin on cardiorenal outcomes and mortality according to body mass index: A subgroup analysis of the EMPA-REG OUTCOME trial with a focus on Asia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Sotagliflozin on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk American College of Cardiology [acc.org]
- 11. ajmc.com [ajmc.com]
- 12. Insights Into the Results of Sotagliflozin Cardiovascular Outcome Trials: Is Dual Inhibition the Cherry on the Cake of Cardiorenal Protection? PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ipragliflozin, a sodium-glucose cotransporter 2 inhibitor, reduces bodyweight and fat mass, but not muscle mass, in Japanese type 2 diabetes patients treated with insulin: A randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Tofogliflozin on Body Composition and Glycemic Control in Japanese Subjects with Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tofogliflozin Hydrate and Its Impact on Body Weight: A Cross-Study Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611415#cross-study-comparison-of-tofogliflozin-hydrate-s-impact-on-body-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com